Cas no 1423027-70-6 (3-{3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylmethyl}thiomorpholine hydrochloride)
3-{3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylmethyl}thiomorpholine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride
- 5-(thiomorpholin-3-ylmethyl)-3-thiophen-3-yl-1,2,4-oxadiazole;hydrochloride
- 3-{3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylmethyl}thiomorpholine hydrochloride
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- Inchi: 1S/C11H13N3OS2.ClH/c1-3-16-6-8(1)11-13-10(15-14-11)5-9-7-17-4-2-12-9;/h1,3,6,9,12H,2,4-5,7H2;1H
- InChI Key: OVUZYEOHZLNOOT-UHFFFAOYSA-N
- SMILES: Cl.S1CCNC(CC2=NC(C3=CSC=C3)=NO2)C1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 257
- Topological Polar Surface Area: 105
3-{3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylmethyl}thiomorpholine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B587325-10mg |
3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride |
1423027-70-6 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B587325-50mg |
3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride |
1423027-70-6 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B587325-100mg |
3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride |
1423027-70-6 | 100mg |
$ 340.00 | 2022-06-07 | ||
| Enamine | EN300-117329-0.05g |
3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride |
1423027-70-6 | 95% | 0.05g |
$229.0 | 2023-11-13 | |
| Enamine | EN300-117329-0.1g |
3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride |
1423027-70-6 | 95% | 0.1g |
$342.0 | 2023-11-13 | |
| Enamine | EN300-117329-0.25g |
3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride |
1423027-70-6 | 95% | 0.25g |
$487.0 | 2023-11-13 | |
| Enamine | EN300-117329-0.5g |
3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride |
1423027-70-6 | 95% | 0.5g |
$768.0 | 2023-11-13 | |
| Enamine | EN300-117329-1.0g |
3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride |
1423027-70-6 | 95% | 1g |
$986.0 | 2023-06-08 | |
| Enamine | EN300-117329-2.5g |
3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride |
1423027-70-6 | 95% | 2.5g |
$1931.0 | 2023-11-13 | |
| Enamine | EN300-117329-5.0g |
3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiomorpholine hydrochloride |
1423027-70-6 | 95% | 5g |
$2858.0 | 2023-06-08 |
3-{3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylmethyl}thiomorpholine hydrochloride Suppliers
3-{3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylmethyl}thiomorpholine hydrochloride Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 3-{3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylmethyl}thiomorpholine hydrochloride
Introduction to 3-{3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylmethyl}thiomorpholine hydrochloride (CAS No. 1423027-70-6)
3-{3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylmethyl}thiomorpholine hydrochloride (CAS No. 1423027-70-6) is a novel compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and promising biological activities. This compound belongs to a class of heterocyclic derivatives that incorporate multiple pharmacophoric moieties, making it a valuable scaffold for the development of innovative therapeutic agents.
The molecular structure of 3-{3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylmethyl}thiomorpholine hydrochloride consists of a thiophene ring linked to a 1,2,4-oxadiazole moiety, which is further connected to a morpholine backbone. The presence of these functional groups not only contributes to the compound's solubility and bioavailability but also enhances its potential interactions with biological targets. Specifically, the thiophene ring is known for its ability to modulate enzyme activity and receptor binding, while the oxadiazole ring provides a scaffold for further chemical modifications. The morpholine moiety, on the other hand, is frequently incorporated into drug molecules due to its ability to improve metabolic stability and oral bioavailability.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various kinases and enzymes involved in cancer progression. 3-{3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylmethyl}thiomorpholine hydrochloride has been identified as a potential candidate in this context due to its structural similarity to known kinase inhibitors. Preliminary in vitro studies have demonstrated that this compound exhibits inhibitory activity against several kinases, including those overexpressed in resistant cancer cell lines. The mechanism of action appears to involve disruption of signal transduction pathways critical for cell proliferation and survival.
One of the most striking features of 3-{3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylmethyl}thiomorpholine hydrochloride is its ability to cross the blood-brain barrier (BBB), which has significant implications for its potential use in treating central nervous system (CNS) disorders. The morpholine group plays a crucial role in facilitating BBB penetration by enhancing lipophilicity while maintaining water solubility. This property makes the compound an attractive candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Recent advancements in computational chemistry have allowed researchers to predict the binding affinity and pharmacokinetic properties of 3-{3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylmethyl}thiomorpholine hydrochloride with high accuracy. Molecular docking studies have revealed that this compound interacts with key residues in target enzymes in a manner consistent with potent inhibition. Furthermore, pharmacokinetic modeling suggests that it exhibits favorable half-life and distribution characteristics when administered orally.
The synthesis of 3-{3-(thiophen-3-yl)-1,2,4-oxadiazol-5-ylmethyl}thiomorpholine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of thiophene derivatives with appropriate carbonyl compounds to form the oxadiazole ring. Subsequent functionalization introduces the morpholine moiety through nucleophilic substitution or cyclization reactions. The final step involves salt formation with hydrochloric acid to enhance stability and solubility.
From a medicinal chemistry perspective, 3-{3-(thiophen-3-ytl)-1,2,4-oksadiazol -5 -ylmethyl } thiomorpholine hydrochlor ide represents an excellent example of how structural diversification can lead to novel pharmacological entities with enhanced therapeutic potential. The combination of thiophene, oxadiazole, and morpholine moieties creates a complex molecular architecture that can interact with multiple biological targets simultaneously. This multitarget engagement strategy has been shown to improve drug efficacy while reducing the likelihood of resistance development.
In conclusion, 33 - ( th i ophen - 33 yl ) - 11 , 22 ,44 - ox adiazo l -55 ylm e th yl } th i omorph ol ine h ydroch lor ide CAS No .1423027 -70 -6 is a prom is ing compo und with poten tial appl ic ations in oncology an d CNS disor ders . Its unique structural features and promising biological activities make it a valuable candidate for further preclinical and clinical investigations . As research in this area continues to evolve , it is likely that additional therapeutic applications will be uncovered , further solidifying its importance in modern drug discovery .
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